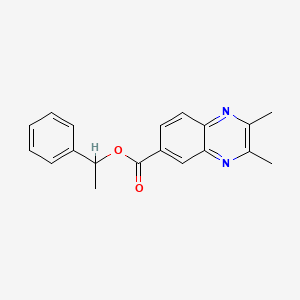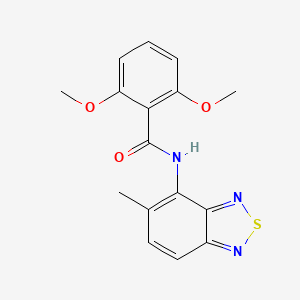![molecular formula C17H28ClNO3 B4400520 2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400520.png)
2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride
Übersicht
Beschreibung
2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride is a chemical compound that is commonly used in scientific research. This compound is also known as SR-57227A and is a selective agonist for serotonin 5-HT3 receptors. The purpose of
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride involves its interaction with the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel that is expressed in the central and peripheral nervous systems. When activated by serotonin or other agonists, the receptor opens and allows the influx of cations, leading to depolarization of the cell membrane and the generation of action potentials. This process is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the serotonin 5-HT3 receptor. This interaction can lead to the modulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. In addition, this compound has been shown to have antiemetic, anxiolytic, and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride in lab experiments include its selectivity for the serotonin 5-HT3 receptor, its potency, and its well-characterized mechanism of action. However, there are also limitations to its use, including its potential for off-target effects, its limited solubility in water, and its potential for toxicity at high doses.
Zukünftige Richtungen
There are many future directions for research on 2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride. Some possible areas of investigation include the development of more selective agonists for the serotonin 5-HT3 receptor, the exploration of the role of this receptor in various physiological and pathological processes, and the development of new therapies for conditions such as nausea and vomiting, anxiety, depression, and addiction. Additionally, further research is needed to fully understand the advantages and limitations of using this compound in lab experiments.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride is commonly used in scientific research to study the serotonin 5-HT3 receptor. This receptor is involved in a variety of physiological and pathological processes, including nausea and vomiting, anxiety, depression, and addiction. By studying the mechanism of action of this receptor, researchers can develop new drugs and therapies for these conditions.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-4-10-19-16-7-5-6-8-17(16)20-11-9-18-12-14(2)21-15(3)13-18;/h5-8,14-15H,4,9-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMBECNXFOYKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCCN2CC(OC(C2)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400451.png)
![ethyl 4-[4-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4400459.png)
![2-({[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4400462.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4400468.png)
![2-[(4-bromophenyl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4400473.png)

![4-[(1,3-benzothiazol-2-ylamino)carbonyl]phenyl propionate](/img/structure/B4400477.png)


![4-{2-[(1-chloro-2-naphthyl)oxy]ethyl}morpholine hydrochloride](/img/structure/B4400526.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B4400534.png)
![5-[(1,3-benzodioxol-5-yloxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4400543.png)
![4-[4-(8-quinolinyloxy)butoxy]benzaldehyde](/img/structure/B4400548.png)